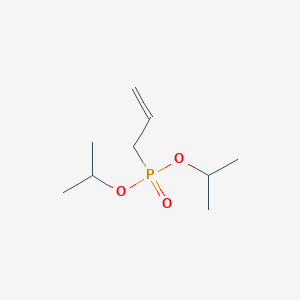

Diisopropylallylphosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diisopropylallylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C9H19O3P and its molecular weight is 206.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs

One of the primary applications of DIAP is in the synthesis of nucleoside phosphate and phosphonate prodrugs. These compounds are crucial for enhancing the bioavailability and therapeutic efficacy of nucleoside analogs. The prodrug approach allows for the modification of nucleosides to improve their pharmacokinetic properties, enabling them to be more effective against viral infections such as HIV, HBV, and HCV.

Case Study: AZT Bis(POM)-Monophosphate Prodrug

In a notable study, AZT (zidovudine) was converted into a bis(POM)-monophosphate prodrug using DIAP. The synthesis involved reacting AZT monophosphate with iodomethyl pivalate and diisopropyl ethylamine in acetonitrile, yielding a product with a 22% yield. This prodrug demonstrated enhanced activity compared to its parent nucleoside form due to improved cellular uptake and conversion to the active triphosphate form .

Cross-Metathesis Reactions

DIAP has also been employed in cross-metathesis reactions to create complex phosphonate structures. This method is particularly advantageous for synthesizing bis(POM)- or bis(POC)-allylphosphonates, which can further react with various nucleobases to yield potent antiviral agents.

Example: Synthesis of Bis(POM)-Prodrugs

The reaction of dimethyl allylphosphonate (a derivative of DIAP) with POM-Cl or POC-Cl in the presence of sodium iodide has been reported to produce bis(POM)-prodrugs efficiently. These compounds were then subjected to cross-metathesis with crotylated uracil, resulting in high yields of antiviral nucleoside derivatives .

Development of Anticancer Agents

Research has indicated that phosphonates, including those derived from DIAP, can exhibit anticancer properties. The incorporation of phosphonate moieties into drug candidates has been shown to enhance their efficacy against various cancer cell lines.

Case Study: Phosphonated Nucleosides

Phosphonated nucleosides synthesized via DIAP have been evaluated for their cytotoxic effects against human cancer cells. These studies revealed that certain phosphonated derivatives possess significant antiproliferative activity, suggesting potential for further development as anticancer therapeutics .

Materials Science Applications

Beyond medicinal chemistry, DIAP is utilized in materials science for the synthesis of polymeric materials. Its ability to participate in radical copolymerization reactions makes it valuable for creating functionalized polymers with specific properties.

Example: Phosphonate Vinyl Monomers

Recent advancements have highlighted the use of DIAP-derived vinyl monomers in radical copolymerization processes. These polymers exhibit unique properties suitable for applications in coatings, adhesives, and biomedical devices .

Summary Table: Applications of Diisopropylallylphosphonate

Eigenschaften

CAS-Nummer |

1067-70-5 |

|---|---|

Molekularformel |

C9H19O3P |

Molekulargewicht |

206.22 g/mol |

IUPAC-Name |

2-[propan-2-yloxy(prop-2-enyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C9H19O3P/c1-6-7-13(10,11-8(2)3)12-9(4)5/h6,8-9H,1,7H2,2-5H3 |

InChI-Schlüssel |

NQKZTZFZYGDJQI-UHFFFAOYSA-N |

SMILES |

CC(C)OP(=O)(CC=C)OC(C)C |

Kanonische SMILES |

CC(C)OP(=O)(CC=C)OC(C)C |

Synonyme |

Allylphosphonic acid diisopropyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.